molecular formula C14H12N2O4S B12211066 (NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide

(NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide

Cat. No.: B12211066
M. Wt: 304.32 g/mol
InChI Key: YUSWTKHNYNAASI-XNTDXEJSSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group attached to a 4-methyl group and a 3-nitrophenylmethylene group in the (E)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- typically involves the reaction of 4-methylbenzenesulfonamide with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the (E)-isomer as the major product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-methyl-N-[(3-aminophenyl)methylene]benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-N-[(3-nitrophenyl)methylene]benzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The compound inhibits the enzyme’s activity, leading to a disruption in the pH regulation within the tumor cells, ultimately inducing apoptosis (programmed cell death) . Additionally, the compound’s nitro group can undergo bioreduction within the cells, generating reactive intermediates that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- can be compared with other sulfonamide derivatives:

The uniqueness of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

(NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3/b15-10+

InChI Key

YUSWTKHNYNAASI-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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